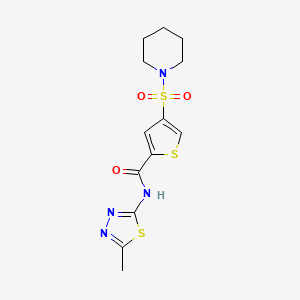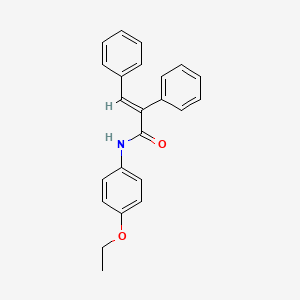
N-(3-hydroxyphenyl)-N'-3-pyridinylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxyphenyl)-N'-3-pyridinylthiourea is a compound that has been synthesized and studied for various properties and applications, although specific information directly related to this compound is limited. However, research on similar thiourea derivatives provides insights into the synthesis methods, molecular structure, chemical reactions, and properties that can be applied to understanding N-(3-hydroxyphenyl)-N'-3-pyridinylthiourea.
Synthesis Analysis
Thiourea derivatives are synthesized through various methods, including the reaction of isothiocyanates with amines or the interaction of thioureas with halogenated compounds. For example, a new compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, was synthesized and elucidated by techniques like FT-IR, 1H-NMR, and mass spectrophotometry (Mushtaque et al., 2016).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized using various spectroscopic and computational methods. For the mentioned compound, computational quantum chemical studies, including IR, UV, and NBO analysis, were performed using DFT with B3LYP exchange-correlation functional in combination with 6–311++G(d, p) basis sets, revealing its syn-anti-configuration around the sulfur atom (Mushtaque et al., 2016).
Chemical Reactions and Properties
Thiourea derivatives engage in various chemical reactions, including docking with DNA, binding energy evaluations, and cytotoxicity assessments. The nitrogen atom of the thiourea binds with the DNA strands, indicating the potential for biological interactions (Mushtaque et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, thermal stability, and hydrophobicity are crucial for the application of thiourea derivatives. For instance, polyimides derived from similar pyridine-containing compounds showed good solubility in common organic solvents and high thermal stability, indicating the potential for N-(3-hydroxyphenyl)-N'-3-pyridinylthiourea to possess similar properties (Xiaohua Huang et al., 2017).
科学的研究の応用
Molecular Docking and DNA Binding
One study focused on the synthesis and characterization of a thiourea derivative, examining its interaction with DNA and its cytotoxicity. The compound exhibited significant binding affinity to DNA, which could have implications for its use in targeting specific DNA sequences or structures in molecular biology and pharmacology. This interaction was further explored through molecular docking studies, suggesting potential applications in drug design, particularly in targeting cancer cells (Mushtaque et al., 2016).
Synthesis Techniques
Another study highlighted a regioselective synthesis method for creating substituted 3-(2-hydroxyphenyl)pyridines, offering a one-step route that proceeds in good yields. This technique could be useful in efficiently producing derivatives of N-(3-hydroxyphenyl)-N'-3-pyridinylthiourea for various research and industrial applications, demonstrating the compound's versatility and potential as a building block in organic synthesis (C. Raminelli et al., 2006).
Photovoltaic Applications
Research on the structural and optical properties of composite polymer/fullerene films for organic solar cells provides insights into the use of thiourea derivatives in enhancing the efficiency of photovoltaic devices. These studies demonstrate how the crystallinity and molecular orientation of components within the active layers can significantly impact the performance of solar cells, suggesting a potential application for N-(3-hydroxyphenyl)-N'-3-pyridinylthiourea derivatives in optimizing energy harvesting materials (T. Erb et al., 2005).
Anticancer Research
Another investigation into thiourea derivatives examined their cytotoxicity and potential as anticancer agents. The study synthesized a specific derivative and assessed its impact on cancer cell lines, revealing its non-toxic nature up to certain concentrations and its ability to induce cell cycle arrest. This suggests a potential application in developing novel anticancer therapies, highlighting the compound's relevance in medical research (Md Mushtaque et al., 2017).
作用機序
The biological activity of thiourea derivatives can vary widely depending on their structure. Some thioureas are known to inhibit the enzyme urease, while others have been studied for their antiviral or anticancer activities . The exact mechanism of action would depend on the specific biological target.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3-hydroxyphenyl)-3-pyridin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c16-11-5-1-3-9(7-11)14-12(17)15-10-4-2-6-13-8-10/h1-8,16H,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIHIZYNGDSNRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1H-indazol-6-yl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-methyl-2-piperazinone](/img/structure/B5520460.png)
![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}alanine](/img/structure/B5520466.png)

![4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)thiomorpholine](/img/structure/B5520477.png)
![1-cyclopropyl-N-methyl-5-oxo-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pyrrolidinecarboxamide](/img/structure/B5520481.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B5520482.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-ethyl-5-pyrimidinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520497.png)

![N'-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide](/img/structure/B5520516.png)

![3-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5520541.png)
![N-(4-ethoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5520542.png)
![{4-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5520565.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5520568.png)